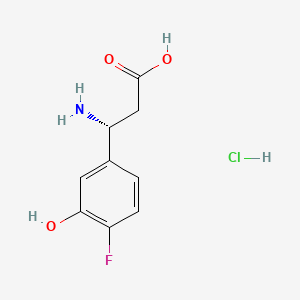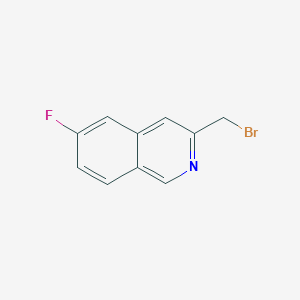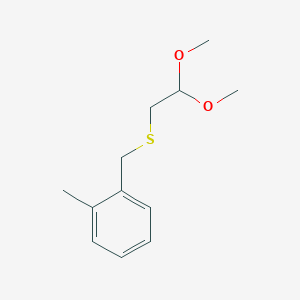
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 2-methylbenzyl moiety and a 2,2-dimethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane typically involves the reaction of 2-methylbenzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfane linkage. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
(2,2-Dimethoxyethyl)benzene: Lacks the sulfane group, making it less reactive in certain chemical reactions.
(2-Methylbenzyl)thiol: Contains a thiol group instead of the dimethoxyethyl group, leading to different reactivity and applications.
(2,2-Dimethoxyethyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a 2-methylbenzyl group, affecting its chemical properties.
Uniqueness
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is unique due to the combination of the 2,2-dimethoxyethyl and 2-methylbenzyl groups attached to the sulfane moiety
特性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethylsulfanylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10-6-4-5-7-11(10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
MYHNFIHNLPEINV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


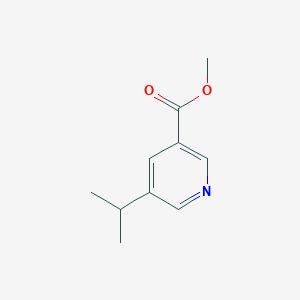
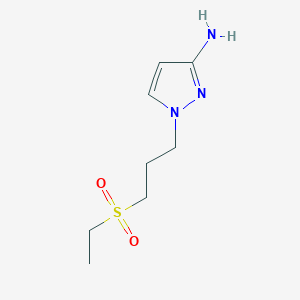
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
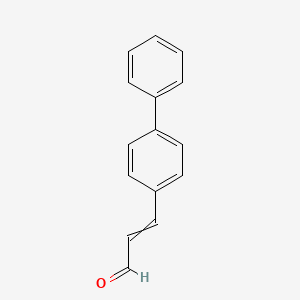
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
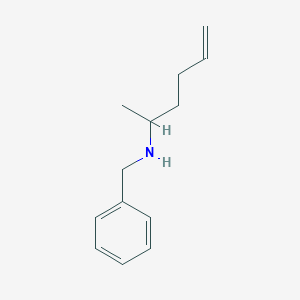


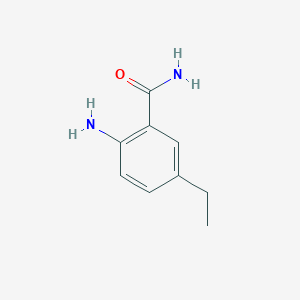

![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)
